9-Phthalimidononan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(9-hydroxynonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H23NO3/c19-13-9-5-3-1-2-4-8-12-18-16(20)14-10-6-7-11-15(14)17(18)21/h6-7,10-11,19H,1-5,8-9,12-13H2 |
InChI Key |
KKXJIZPTIDPFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 9 Phthalimidononan 1 Ol and Its Structural Analogues
Classical N-Alkylation Approaches to Phthalimide (B116566) Formation
Traditional methods for the synthesis of N-substituted phthalimides have been widely employed due to their reliability and straightforward nature. These approaches typically involve the formation of the nitrogen-carbon bond at the phthalimide core through alkylation or condensation reactions.
Gabriel Synthesis Utilizing Alkyl Halides and Phthalimide Potassium Derivative
The Gabriel synthesis is a cornerstone method for preparing primary amines and, by extension, N-alkylated phthalimides. organic-chemistry.org This reaction involves the nucleophilic substitution of an alkyl halide by the potassium salt of phthalimide. organic-chemistry.org In the context of synthesizing 9-Phthalimidononan-1-ol, this would involve the reaction of potassium phthalimide with a 9-halo-1-nonanol, such as 9-bromo-1-nonanol. rsc.orguni-heidelberg.dealfa-chemical.com
The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the phthalimide salt and promote the SN2 reaction mechanism. The process generally involves heating the reaction mixture to ensure a reasonable reaction rate. rsc.org
Table 1: Representative Conditions for Gabriel Synthesis of Phthalimide Derivatives
| Reactants | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Potassium Phthalimide, 9-Bromo-1-nonanol | DMF | 70°C, then 90°C | 10 hours | Not specified |
This table is illustrative and based on general procedures for Gabriel synthesis. Specific yields for this compound were not found in the provided search results.
Dehydrative Condensation Reactions with Phthalic Anhydride (B1165640) and Amines
Another classical and widely used method for synthesizing N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine. researchgate.netjetir.org This reaction proceeds through the formation of a phthalamic acid intermediate, which then undergoes cyclization via dehydration to form the imide ring. jetir.org For the synthesis of this compound, the corresponding amine, 9-aminononan-1-ol, would be reacted with phthalic anhydride. uni-heidelberg.de
The reaction is often carried out at high temperatures, sometimes in the presence of a dehydrating agent or a catalyst to facilitate the removal of water and drive the reaction to completion. jetir.orgresearchgate.net Acetic acid is a commonly used solvent and catalyst for this transformation. jetir.org
Table 2: Conditions for Dehydrative Condensation
| Reactants | Catalyst/Solvent | Temperature | Outcome |
|---|---|---|---|
| Phthalic Anhydride, Various Amines | Montmorillonite-KSF / Acetic Acid | Reflux | High yields |
This table presents general conditions for the synthesis of phthalimide derivatives. Specific data for this compound was not available in the search results.
Modern and Advanced Synthetic Strategies for Phthalimide Derivatives
In recent years, significant efforts have been directed towards developing more efficient, versatile, and environmentally friendly methods for phthalimide synthesis. These modern strategies often employ metal catalysis, metal-free conditions, and green chemistry principles to overcome the limitations of classical methods. rsc.org
Metal-Catalyzed Aminocarbonylation Cyclizations
Metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the synthesis of N-substituted phthalimides. rsc.orgnih.gov These methods often involve the carbonylation of ortho-dihaloarenes or ortho-haloaryl compounds in the presence of an amine and a carbon monoxide source. nih.govmdpi.com Palladium catalysts facilitate the formation of the phthalimide ring through a series of oxidative addition, carbon monoxide insertion, and reductive elimination steps. nih.gov
Various palladium complexes and ligands have been explored to optimize these reactions, allowing for the synthesis of a wide range of phthalimide derivatives under milder conditions than traditional methods. rsc.orgnih.gov Rhodium and other transition metals have also been utilized in similar catalytic cyclization reactions. rsc.orgrsc.orgresearchgate.net
Table 3: Examples of Metal-Catalyzed Phthalimide Synthesis
| Catalyst System | Substrates | CO Source | Key Features |
|---|---|---|---|
| Palladium(II) acetate (B1210297) / Ligand | o-dihaloarenes, Amines | Gaseous CO | High yields in ionic liquids |
| PdCl2(PhCN)2 / TMEDA | 2-iodo-benzamides | Phenyl formate | Solvent-free conditions |
| Rhodium(I) complex | Benzoic acids, Isocyanates | Not specified | C-H activation and amination |
This table summarizes various metal-catalyzed approaches to phthalimide synthesis.
Metal-Free Synthetic Protocols
Concerns about the cost, toxicity, and environmental impact of heavy metals have spurred the development of metal-free synthetic routes to phthalimides. rsc.org These methods often rely on organocatalysis or the use of reagents that promote the desired transformations without the need for a metal center. rsc.orgacs.org
One approach involves the use of hypervalent iodine reagents to promote oxidative cross-coupling reactions. sioc-journal.cnsioc-journal.cn Another strategy utilizes organocatalysts, such as proline or imidazole, to facilitate the condensation and cyclization steps under milder conditions. acs.orgtandfonline.comtandfonline.com Some metal-free methods also employ arynes and isocyanides as reactive intermediates. organic-chemistry.org
Table 4: Metal-Free Approaches to Phthalimide Synthesis
| Reagent/Catalyst | Substrates | Key Features |
|---|---|---|
| Iodine | N-substituted amides, Alkenes | Visible light initiation |
| l-proline / Benzoic acid | α,β-unsaturated aldehydes, Maleimides | Organocatalyzed Diels-Alder reaction |
| Imidazole | Phthalic acid, N,N'-disubstituted ureas | Solventless thermal reaction |
This table highlights diverse metal-free synthetic strategies for phthalimide derivatives.
Green Chemistry Approaches to Phthalimide Synthesis
Green chemistry principles are increasingly being applied to the synthesis of phthalimides to reduce waste, minimize energy consumption, and use more environmentally benign solvents. rsc.orgmdpi.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. mdpi.comniscpr.res.intsijournals.comresearchgate.net
Solvent-free or "dry" media reactions, often facilitated by microwave irradiation, offer a particularly green alternative by eliminating the need for volatile organic solvents. tandfonline.comniscpr.res.in The use of water as a solvent at high temperatures and pressures has also been explored as a clean method for phthalimide synthesis. researchgate.netrsc.org
Table 5: Green Synthetic Methods for Phthalimides
| Method | Key Features |
|---|---|
| Microwave-assisted synthesis | Drastically reduced reaction times (minutes vs. days), often higher yields and selectivity. mdpi.comniscpr.res.in |
| Solvent-free synthesis | Eliminates the need for organic solvents, often combined with microwave irradiation. tandfonline.comniscpr.res.in |
| High-temperature/high-pressure H2O/EtOH | Utilizes a more environmentally friendly solvent system and can lead to pure crystalline products. rsc.org |
This table showcases various green chemistry approaches for the synthesis of phthalimides.
Regioselective and Chemoselective Synthetic Considerations in N-Alkylation
The synthesis of this compound typically involves the reaction of a phthalimide derivative with a nine-carbon chain containing a hydroxyl group and a leaving group on opposite ends. A common precursor is a diol, such as nonane-1,9-diol, which requires selective functionalization of one hydroxyl group to a halide before reaction with phthalimide.
A key challenge in the synthesis of N-(hydroxyalkyl)phthalimides from diols is achieving regioselectivity. When a diol is used as the starting material, both hydroxyl groups are potential sites for reaction. To synthesize this compound, one hydroxyl group of nonane-1,9-diol must be selectively converted to a good leaving group, typically a halide like bromide, while the other remains a free hydroxyl group. This selective functionalization can be complex.
Alternatively, starting with a molecule that already has differentiated functional groups, such as 9-bromononan-1-ol, simplifies the process. In this case, the N-alkylation of potassium phthalimide with 9-bromononan-1-ol directly yields this compound. google.comgoogle.com This approach circumvents the regioselectivity issue inherent in starting with a symmetric diol.
Chemoselectivity is another important consideration, particularly when other functional groups are present in the alkylating agent. The Gabriel synthesis is generally chemoselective for primary and secondary alkyl halides. However, the presence of other reactive sites could lead to side reactions. In the case of synthesizing this compound from 9-bromononan-1-ol, the primary alkyl bromide is the most reactive site for nucleophilic attack by the phthalimide anion, leading to the desired product with high chemoselectivity. google.comgoogle.com
Optimization of Reaction Conditions and Yields in the Synthesis of Long-Chain Phthalimides
The optimization of reaction conditions is crucial for maximizing the yield and purity of long-chain phthalimides. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. acs.org
In the Gabriel synthesis of this compound from 9-bromononanol and potassium phthalimide, dimethylformamide (DMF) is a commonly used solvent. google.comgoogle.com The reaction is typically heated to ensure a reasonable reaction rate. For instance, heating a mixture of 9-bromononanol and potassium phthalimide in DMF at 100°C for one hour has been reported to produce this compound. google.comgoogle.com
The choice of base is also critical. While potassium phthalimide can be used directly, generating the phthalimide anion in situ using a base like potassium carbonate is also a common practice. thieme-connect.de For the N-alkylation of various N-acidic compounds, including phthalimide, cesium carbonate in anhydrous DMF has been shown to be effective at lower temperatures (20-70°C). organic-chemistry.org The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF has also been reported for the efficient preparation of N-alkoxyphthalimide derivatives from N-hydroxyphthalimide and alkyl halides. researchgate.net
For the Mitsunobu reaction, the choice of phosphine (B1218219) and azodicarboxylate can influence the outcome. While the TPP/DEAD combination is common, using tributylphosphine (B147548) (TBP) with reagents like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) can offer different reactivity profiles, which can be useful for achieving regioselectivity with diols. dcu.ie
The optimization process often involves a systematic variation of these parameters to find the conditions that provide the highest yield of the desired product while minimizing side reactions. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the effects of multiple variables on the reaction outcome. acs.org
Below is a data table summarizing typical reaction conditions for the synthesis of N-substituted phthalimides, which can be adapted for the synthesis of this compound.
| Alkylating Agent | Phthalimide Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 9-Bromononanol | Potassium Phthalimide | - | DMF | 100 | 1 | Not specified | google.comgoogle.com |
| Alkyl Halides | Phthalimide | K₂CO₃ | Aprotic Solvent | Varies | Varies | Varies | thieme-connect.de |
| Alkyl Halides | Phthalimide | Cs₂CO₃ | Anhydrous DMF | 20-70 | Varies | Varies | organic-chemistry.org |
| Alcohols | Phthalimide | - | Varies | Varies | Varies | Varies | organic-chemistry.orgdcu.ie |
| Benzyl Chloride | Phthalimide | K₂CO₃ | Not specified | Not specified | Not specified | Not specified | thieme-connect.de |
This table presents generalized conditions and specific examples. The optimal conditions for the synthesis of this compound may require further empirical determination.
9 Phthalimidononan 1 Ol As a Versatile Synthetic Intermediate
Utility in the Construction of Functionalized Organic Molecules
The chemical utility of 9-Phthalimidononan-1-ol stems from its two distinct functional groups. The phthalimide (B116566) group serves as a robust protecting group for the primary amine, preventing its reaction under conditions intended to modify the hydroxyl group. The terminal hydroxyl (-OH) group is a versatile nucleophile and can undergo a wide range of chemical reactions, including oxidation, esterification, and etherification.
This orthogonality allows chemists to perform multi-step syntheses in a controlled, sequential manner. For instance, the hydroxyl group can be reacted first, while the amine remains protected. In a subsequent step, the phthalimide group can be removed, typically via hydrazinolysis (the Ing-Manske procedure), to liberate the primary amine for further functionalization. This strategic protection and deprotection make it a key building block for creating complex molecules with precisely placed functionalities.
Role in Bioconjugation Chemistry and Design of Advanced Biomaterials
The structure of this compound is particularly well-suited for applications in medicinal chemistry and materials science, where the long alkyl chain imparts important physicochemical properties.
A significant application of this compound is as an intermediate in the development of albumin-binding conjugates. google.com The principle behind this strategy is to attach a small molecule or a biologic drug to a moiety that binds non-covalently to serum albumin, the most abundant protein in blood plasma. This binding significantly extends the drug's in-vivo half-life, reducing the required dosing frequency.
The long, lipophilic nonane (B91170) chain of this compound facilitates this binding to hydrophobic pockets on the albumin molecule. google.comthno.org In a typical synthetic scheme, the hydroxyl group of this compound is attached to a biologically active molecule, either directly or through a linker. Following this conjugation, the phthalimide group is removed to reveal the terminal amine, which can then be coupled to another molecular entity if required. This approach has been documented in the synthesis of conjugates designed to prolong the circulation time of therapeutic peptides and proteins. google.comnih.gov For example, the synthesis of this compound itself can be achieved by reacting 9-bromononan-1-ol with potassium phthalimide. google.com
The terminal hydroxyl group allows this compound to be integrated into polymeric systems used for drug delivery. mdpi.comnih.gov It can act as a monomer or an initiator in polymerization reactions, or it can be grafted onto a pre-existing polymer backbone.
When incorporated into a polymer, the pendant phthalimido-nonyl chain can serve several functions. It can act as a hydrophobic domain within an amphiphilic block copolymer, driving the self-assembly of the polymer into micelles or nanoparticles for encapsulating hydrophobic drugs. nih.gov These polymeric nanoparticles can offer controlled, sustained release of therapeutic agents, improving their efficacy and minimizing side effects. mdpi.comresearchgate.net The long chain can also be designed to interact with the encapsulated drug, influencing drug loading and release kinetics. Furthermore, after the polymer has been assembled, the phthalimide group can be deprotected to provide a primary amine on the surface of the nanoparticle, which can then be used to attach targeting ligands for site-specific drug delivery.
Conversion to Related Phthalimide Derivatives
As a versatile intermediate, this compound can be chemically modified to produce a library of related derivatives for various synthetic purposes.
The terminal hydroxyl group is a prime site for chemical modification. Standard organic transformations can convert it into other important functional groups, expanding its synthetic utility.
Table 1: Potential Derivatizations of this compound at the Hydroxyl Moiety
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | PCC or DMP | Aldehyde (-CHO) |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) |
| Esterification | Acyl Chloride or Carboxylic Acid | Ester (-OCOR) |
| Etherification | Alkyl Halide with Base (e.g., NaH) | Ether (-OR) |
| Tosylation | Tosyl Chloride (TsCl) in Pyridine | Tosylate (-OTs) |
| Halogenation | PBr₃ or SOCl₂ | Alkyl Halide (-Br or -Cl) |
While modifying the length of the nine-carbon chain post-synthesis is not practical, analogs of this compound with different chain lengths are readily synthesized. This is achieved by starting the synthesis with a different ω-haloalcohol. This flexibility allows for the fine-tuning of properties, such as lipophilicity, which is critical for applications like albumin binding and polymer self-assembly. For instance, reacting potassium phthalimide with 6-bromohexan-1-ol or 12-bromododecan-1-ol would yield the corresponding C6 or C12 analogs. Similarly, starting with an unsaturated haloalcohol would introduce double or triple bonds into the alkyl chain, providing handles for further specific chemical reactions like click chemistry or metathesis.
Table 2: Synthesis of this compound Analogs
| Starting Haloalcohol | Phthalimide Reagent | Resulting Product | Alkyl Chain Length |
| 6-Bromohexan-1-ol | Potassium Phthalimide | 6-Phthalimidohexan-1-ol | 6 Carbons |
| 9-Bromononan-1-ol | Potassium Phthalimide | This compound | 9 Carbons |
| 11-Bromoundecan-1-ol | Potassium Phthalimide | 11-Phthalimidoundecan-1-ol | 11 Carbons |
| 12-Bromododecan-1-ol | Potassium Phthalimide | 12-Phthalimidododecan-1-ol | 12 Carbons |
Exploration of Pharmacological Potential of Phthalimide Derivatives: Implications for 9 Phthalimidononan 1 Ol Research
Research into Antimicrobial Activities
The persistent challenge of antimicrobial resistance has fueled the search for novel chemical entities capable of combating pathogenic microorganisms. The phthalimide (B116566) core has emerged as a promising starting point for the development of new antimicrobial agents.
Numerous studies have confirmed the antibacterial properties of N-substituted phthalimides against a range of both Gram-positive and Gram-negative bacteria. The nature of the substituent attached to the imide nitrogen is a critical determinant of the activity spectrum and potency. Research has shown that incorporating long alkyl chains, aromatic moieties, or heterocyclic systems can significantly enhance antibacterial efficacy.
For instance, derivatives bearing long alkyl chains, similar to the nonyl chain in 9-Phthalimidononan-1-ol, often exhibit increased activity. This is attributed to enhanced lipophilicity, which facilitates the molecule's penetration through the lipid-rich bacterial cell membrane. Studies comparing phthalimides with varying alkyl chain lengths (C4 to C12) have frequently observed a positive correlation between chain length and antibacterial potency, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The terminal hydroxyl group on the nonyl chain of this compound could further modulate this activity by influencing its solubility and potential for hydrogen bonding with bacterial targets.
The table below summarizes representative findings from studies on various N-substituted phthalimides, illustrating their activity as measured by Minimum Inhibitory Concentration (MIC).
Table 1: Representative Antibacterial Activity of N-Substituted Phthalimide Derivatives (Click to expand)
| Phthalimide Derivative Structure | Target Bacterium | MIC (µg/mL) | Reference Class |
| N-Butylphthalimide | Staphylococcus aureus | >256 | Alkyl Chain |
| N-Octylphthalimide | Staphylococcus aureus | 64 | Alkyl Chain |
| N-Dodecylphthalimide | Staphylococcus aureus | 32 | Alkyl Chain |
| N-Octylphthalimide | Escherichia coli | 128 | Alkyl Chain |
| N-(4-Chlorophenyl)phthalimide | Bacillus subtilis | 50 | Aryl Substituent |
| N-(Thiazol-2-yl)phthalimide | Pseudomonas aeruginosa | 100 | Heterocyclic |
Of particular relevance to this compound is the established antimycobacterial potential of lipophilic phthalimides. The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, is uniquely rich in mycolic acids, creating a waxy, hydrophobic barrier. Compounds with significant lipophilicity, such as those with long alkyl chains, are better equipped to penetrate this barrier. Therefore, the C9 alkyl chain of this compound makes it a logical candidate for antimycobacterial screening. Research has shown that N-alkoxyphthalimide derivatives exhibit promising activity against M. tuberculosis, suggesting that modifications to the linker between the phthalimide core and the lipophilic tail are a viable strategy for developing new antitubercular agents.
Table 2: Antifungal and Antimycobacterial Activity of Phthalimide Derivatives (Click to expand)
| Phthalimide Derivative Structure | Target Pathogen | MIC (µg/mL) | Reference Class |
| N-(4-Nitrophenyl)phthalimide | Candida albicans | 12.5 | Aryl Substituent |
| N-(2-Hydroxyethyl)phthalimide | Aspergillus niger | >100 | Alkyl-OH |
| N-(Benzyloxy)phthalimide | Mycobacterium tuberculosis H37Rv | 6.25 | Alkoxy |
| N-(Decyloxy)phthalimide | Mycobacterium tuberculosis H37Rv | 3.12 | Alkoxy |
Frameworks for Anticancer Research
Phthalimide and its derivatives have a storied history in anticancer research, most famously initiated by the discovery of the anti-angiogenic properties of thalidomide (B1683933). This has spurred extensive investigation into the phthalimide scaffold as a source of novel cytotoxic and antineoplastic agents.
A primary method for evaluating anticancer potential is through in vitro cytotoxicity assays against various human cancer cell lines. Phthalimide derivatives have been shown to possess significant cytotoxic effects against cell lines from breast (MCF-7), lung (A549), cervical (HeLa), and colon cancers, among others. The potency, measured by the IC₅₀ value (the concentration that inhibits 50% of cell proliferation), is highly dependent on the N-substituent.
Derivatives incorporating planar aromatic systems, such as N-(aryl)phthalimides or those linked to known DNA-intercalating groups, often display potent cytotoxicity. The mechanism is frequently tied to the ability of the planar phthalimide moiety to interact with biological macromolecules. While this compound features a simple alkyl chain, this does not preclude activity. The lipophilic chain could facilitate passage across the cancer cell membrane, delivering the phthalimide pharmacophore to intracellular targets. The potential for this compound would need to be empirically determined through cell-based assays.
Table 3: Cytotoxic Activity of Phthalimide Analogs Against Human Cancer Cell Lines (Click to expand)
| Phthalimide Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference Class |
| N-(Phenyl)phthalimide | MCF-7 (Breast) | >100 | Simple Aryl |
| N-(4-Aminophenyl)phthalimide | HeLa (Cervical) | 45.8 | Substituted Aryl |
| N-(Naphthalen-1-ylmethyl)phthalimide | A549 (Lung) | 21.3 | Polycyclic Aromatic |
| Thalidomide | MCF-7 (Breast) | ~95 | Benchmark |
The anticancer activity of many phthalimide-based compounds is rooted in their interaction with DNA. The planar, electron-rich phthalimide ring system is well-suited for DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Studies using biophysical techniques such as UV-Vis absorption spectroscopy, fluorescence quenching, and circular dichroism have confirmed the DNA-binding capabilities of various phthalimide derivatives. The binding affinity is often enhanced by N-substituents that can further stabilize the drug-DNA complex through hydrogen bonding or hydrophobic interactions within the DNA grooves. Beyond direct DNA binding, other mechanistic pathways for phthalimide-induced cytotoxicity include the inhibition of key enzymes like topoisomerases, which manage DNA topology, and the modulation of signaling pathways that control cell survival and death. The planar phthalimide group in this compound provides the necessary structural element for potential DNA intercalation, making this a plausible mechanism of action to investigate.
Anti-inflammatory and Immunomodulatory Investigations
The immunomodulatory effects of thalidomide and its more potent analogs, lenalidomide (B1683929) and pomalidomide, are the most clinically significant activities associated with the phthalimide scaffold. This has driven extensive research into new derivatives with anti-inflammatory and immunomodulatory properties, often with the goal of separating therapeutic effects from historical toxicity.
A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. Many N-arylphthalimide derivatives have been shown to be potent and selective inhibitors of COX-2. Another key target is the inhibition of pro-inflammatory cytokine production, most notably Tumor Necrosis Factor-alpha (TNF-α), a central mediator of inflammation. Thalidomide itself is known to enhance the degradation of TNF-α mRNA.
Given that the core phthalimide structure is responsible for these activities, this compound is a compound of interest for screening in anti-inflammatory assays. The long alkyl chain may influence its distribution and interaction with cellular targets involved in the inflammatory cascade. Evaluating its effect on COX enzyme activity and TNF-α production in relevant cellular models would be a critical step in characterizing its potential in this therapeutic area.
Table 4: Anti-inflammatory Activity of Representative Phthalimide Compounds (Click to expand)
| Phthalimide Derivative | Assay | Result | Mechanism |
| N-(4-Methylphenyl)phthalimide | COX-2 Inhibition | 65% Inhibition at 100 µM | Enzyme Inhibition |
| N-(4-Sulfonamidophenyl)phthalimide | COX-2 Inhibition | 82% Inhibition at 100 µM | Enzyme Inhibition |
| Thalidomide | TNF-α Production (LPS-stimulated monocytes) | Significant Reduction | Cytokine Modulation |
| N-Aryl Phthalimide Series | Carrageenan-induced paw edema (in vivo model) | 40-60% Edema Reduction | In vivo Anti-inflammatory |
Neuropharmacological Applications: Anticonvulsant and Anxiolytic Effects
The structural framework of phthalimide is a key feature in several compounds exhibiting central nervous system (CNS) activity. japsonline.com Notably, thalidomide, one of the most well-known phthalimide derivatives, was initially recognized for its sedative-hypnotic and antiepileptic properties. researchgate.netresearchgate.net This has spurred further investigation into the neuropharmacological potential of other N-substituted phthalimides. researchgate.netresearchgate.net
Research has demonstrated that modifications to the phthalimide structure can lead to compounds with significant anticonvulsant and anxiolytic activities. biomedgrid.com For instance, some synthetic phthalimide derivatives have shown protection against electrically induced seizures at various doses, with some proving to be more potent than established drugs like phenytoin (B1677684). biomedgrid.com The hybridization of thalidomide with other molecules, such as ameltolide, has also yielded promising anticonvulsant agents with potentially lower side effects. biomedgrid.com
A study screening chiral and non-chiral phthalimide-containing compounds revealed varied effects on locomotor activity and convulsive states. researchgate.netresearchgate.net While some non-chiral compounds demonstrated sedative properties by decreasing locomotor activity, certain chiral derivatives produced excitatory effects. researchgate.netresearchgate.net Interestingly, in a 4-aminopyridine-induced convulsion model, specific chiral phthalimides, namely S-TGLU, S-TASP, and R-TASP, were effective in reducing both the convulsive episodes and mortality rate. researchgate.netresearchgate.net These findings suggest that the stereochemistry of the substituents on the phthalimide core plays a crucial role in their neuropharmacological profile.
Further studies have explored the synthesis and evaluation of GABA–phthalimide derivatives, incorporating essential amino acids, for their anticonvulsant potential. dntb.gov.ua Additionally, the development of new phthalimide-4, 5-dihydrothiazole-amide derivatives has been pursued to identify novel antiepileptic agents. nih.gov
The table below summarizes the neuropharmacological effects of selected phthalimide derivatives.
| Compound Type | Model | Observed Effects | Reference |
| Non-chiral bis-isoindoline-1,3-diones | Open Field Test | Decreased locomotor activity (sedative effect) | researchgate.netresearchgate.net |
| Chiral N-substituted phthalimides (S-TGLU, S-TASP, R-TASP) | 4-Aminopyridine-induced convulsions | Lowered convulsive rate and death rate | researchgate.netresearchgate.net |
| General Phthalimide Derivatives | Electrically induced seizures | Protection against seizures | biomedgrid.com |
Other Relevant Biological Activities of Phthalimides
The therapeutic potential of phthalimide derivatives extends beyond neuropharmacology, with significant findings in the fields of infectious diseases.
Antimalarial Activity
Malaria remains a significant global health issue, and the development of novel antimalarial agents is a critical area of research. nih.gov Phthalimide derivatives have emerged as a promising class of compounds in this domain. nih.gov The phthalimide scaffold can be readily functionalized, making it an attractive starting point for the synthesis of new antimalarial candidates. nih.gov
Several studies have highlighted the efficacy of phthalimide analogs against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov For example, 4-aminoquinoline-based phthalimide compounds have been investigated for their activity against chloroquine-resistant strains. nih.gov Research has also identified potent phthalimide-based antiplasmodial compounds that are active at different stages of the parasite's life cycle. nih.gov
One study described the design and synthesis of N-phenyl phthalimide derivatives with inhibitory activities against both sensitive and resistant strains of P. falciparum. acs.orgacs.org The most promising compound from this series, 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione, demonstrated a slow-acting mechanism and was found to inhibit the P. falciparum cytochrome bc1 complex. acs.orgacs.org
Another research effort focused on hydroxyethylamine-based phthalimides as inhibitors of plasmepsins, crucial enzymes in the parasite's digestive vacuole. plos.org Several of these compounds exhibited potent antimalarial activity against chloroquine-sensitive and resistant strains of P. falciparum. plos.org
The following table presents data on the antimalarial activity of selected phthalimide derivatives.
| Compound/Derivative Class | Target/Strain | Key Findings | Reference |
| 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione | P. falciparum (sensitive and resistant strains) | Inhibited cytochrome bc1 complex; low micromolar inhibitory activity. | acs.orgacs.org |
| Hydroxyethylamine based phthalimides | P. falciparum (3D7 and 7GB strains) | Acted as inhibitors of plasmepsin 2 and 4; showed significant antimalarial activity. | plos.org |
| 4-aminoquinoline-based phthalimides | P. falciparum (W2 strain) | Demonstrated antiplasmodial activity against a chloroquine-resistant strain. | nih.gov |
| Chiral phthalimides with cyclic amines | P. falciparum | Symmetric structures containing isoleucine were found to be important for activity. | ucl.ac.uk |
Anti-HIV Potentials
The phthalimide core is also present in molecules investigated for their anti-HIV properties. Research in this area has explored the potential of phthalimide derivatives to inhibit key viral enzymes, such as reverse transcriptase (RT). thaiscience.infoscienceasia.org
One study focused on the concept that compounds structurally related to phenytoin might possess anti-HIV activity. nih.gov This led to the screening of 4-aminophthalimide (B160930) pharmacophores with various substitutions. nih.gov From these investigations, 4-amino-N-(1-adamantyl)phthalimide emerged as a compound with activity against both HIV-1 and HIV-2. nih.gov The study concluded that both the 4-aminophthalimide scaffold and the N-(1-adamantyl) substitution were crucial for the observed anti-HIV properties. nih.gov
Molecular docking studies have been employed to understand the interaction between phthalimide derivatives and HIV-1 reverse transcriptase. thaiscience.info These studies revealed that some phthalimide compounds could bind to the non-nucleoside RT inhibitor (NNRTI) binding pocket in a manner similar to clinically used drugs like nevirapine. thaiscience.info Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have also been conducted to correlate the chemical structures of phthalimide derivatives with their HIV-1 RT inhibitory activity. scienceasia.org
Furthermore, some N-substituted phthalimide derivatives have been synthesized and screened for their antiviral activity against HIV-1 and HIV-2 replication in cell cultures. japsonline.com While some compounds exhibited cytotoxicity, this line of inquiry highlights the ongoing effort to develop phthalimide-based anti-HIV agents. japsonline.comucl.ac.be
The table below provides a summary of research on the anti-HIV potential of phthalimide derivatives.
| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference |
| 4-amino-N-(1-adamantyl)phthalimide | HIV-1 and HIV-2 | Showed effective concentration (EC50) values of 16 and 27 µM against HIV-1 and HIV-2, respectively. | nih.gov |
| Various Phthalimide Derivatives | HIV-1 Reverse Transcriptase | Docking studies showed binding in the NNRTI pocket; some compounds exhibited good binding energy. | thaiscience.info |
| N-substituted 4-aminophthalimides | HIV-1 and HIV-2 | N-1-adamantyl-4-aminophthalimide was identified as having anti-HIV-1 and -HIV-2 activity. | ucl.ac.be |
Advanced Research Methodologies and Techniques Applied to 9 Phthalimidononan 1 Ol and Its Analogues
Spectroscopic Characterization Methods in Structure Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of newly synthesized compounds like 9-Phthalimidononan-1-ol. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework.
¹H NMR : In the proton NMR spectrum of this compound, distinct signals corresponding to different hydrogen environments are expected. The aromatic protons of the phthalimide (B116566) group would appear in the downfield region (typically δ 7.7-7.9 ppm). The protons of the methylene (B1212753) group directly attached to the phthalimide nitrogen (N-CH₂) would likely resonate around δ 3.7 ppm as a triplet. The methylene group adjacent to the hydroxyl function (CH₂-OH) would also present as a triplet, typically around δ 3.6 ppm. The single proton of the alcohol (O-H) would be a broad singlet, and the large number of methylene protons in the central part of the nonyl chain would form a complex multiplet in the upfield region (δ 1.2-1.7 ppm).
¹³C NMR : The carbon-13 NMR spectrum provides complementary information. The carbonyl (C=O) carbons of the imide functional group would be observed significantly downfield, around δ 168 ppm. rsc.org The aromatic carbons of the phthalimide ring would appear between δ 123 and 134 ppm. rsc.org The carbons of the alkyl chain would resonate in the upfield region, with the carbon attached to the nitrogen (N-C) appearing around δ 38 ppm and the carbon attached to the hydroxyl group (C-OH) around δ 63 ppm.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the imide group is expected around 1770 and 1715 cm⁻¹. nih.gov A broad band in the region of 3400-3650 cm⁻¹ would indicate the O-H stretching of the terminal alcohol group. libretexts.org C-H stretching vibrations from the aliphatic nonyl chain would be visible just below 3000 cm⁻¹. vscht.cz
Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The analysis of N-substituted phthalimide derivatives often shows characteristic fragmentation, including the loss of the N-substituent to produce a stable phthalimide-related ion. nih.govxml-journal.netacs.org For this compound, this would likely involve the formation of a protonated phthalimide fragment and other ions resulting from cleavage along the nonyl chain.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | Aromatic Protons (Phthalimide) | δ 7.7 - 7.9 ppm |
| N-CH₂ Protons | ~ δ 3.7 ppm (triplet) | |
| CH₂-OH Protons | ~ δ 3.6 ppm (triplet) | |
| -(CH₂)₇- Protons | δ 1.2 - 1.7 ppm (multiplet) | |
| O-H Proton | Broad singlet | |
| ¹³C NMR | Imide Carbonyl Carbons (C=O) | ~ δ 168 ppm |
| Aromatic Carbons | δ 123 - 134 ppm | |
| C-OH Carbon | ~ δ 63 ppm | |
| N-CH₂ Carbon | ~ δ 38 ppm | |
| IR | O-H Stretch (Alcohol) | 3400-3650 cm⁻¹ (broad) |
| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ (medium) | |
| C=O Stretch (Imide) | ~1715 & 1770 cm⁻¹ (strong) | |
| MS | Key Fragments | Phthalimide-related ions |
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are critical for both the purification of this compound after its synthesis and the subsequent verification of its purity.
Column Chromatography : This is a fundamental technique for the preparative-scale purification of N-alkylphthalimides. nrochemistry.comyoutube.com After the synthesis reaction, the crude product mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, or eluent (commonly a mixture of non-polar and polar solvents like hexanes and ethyl acetate), is then passed through the column. semanticscholar.org Components of the mixture separate based on their differing polarities and affinities for the stationary phase, allowing for the isolation of the pure compound. youtube.com
Thin-Layer Chromatography (TLC) : TLC is a rapid and simple analytical technique used to monitor the progress of a reaction and to quickly assess the purity of fractions collected from column chromatography. A small amount of the sample is spotted onto a plate coated with silica gel, which is then placed in a chamber with a solvent. The separation principle is the same as in column chromatography, and the purity is assessed by the number of spots that appear after visualization.
High-Performance Liquid Chromatography (HPLC) : For a precise, quantitative assessment of purity, HPLC is the method of choice. In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. This technique can separate this compound from any unreacted starting materials or by-products with high resolution, providing an accurate percentage of purity. Various N-substituted phthalimides are analyzed for purity using HPLC. scispace.com
Table 2: Chromatographic Techniques for this compound
| Technique | Purpose | Stationary Phase | Mobile Phase Example |
|---|---|---|---|
| Column Chromatography | Isolation & Purification | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Purity Check | Silica Gel Plate | Hexane/Ethyl Acetate |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Assessment | C18 (Reversed-Phase) | Acetonitrile/Water Gradient |
In Vitro Biological Screening Models and Assays (General Principles)
To investigate the potential therapeutic relevance of phthalimide analogues, a variety of in vitro biological screening assays are employed. These assays serve as an initial step to identify biological activity in a controlled laboratory setting. researchgate.net
Anticancer Activity Screening : A primary area of investigation for phthalimide derivatives is their potential as anticancer agents. brieflands.com
Principle : The general principle involves treating cultured human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) with the test compound and measuring its effect on cell viability or proliferation. pensoft.net
Methodology : The MTT assay is a widely used colorimetric method for this purpose. springernature.comsigmaaldrich.cnnih.gov In this assay, metabolically active (viable) cells contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product. researchgate.net The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance of the solution with a spectrophotometer. springernature.com The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. iiarjournals.org
Antimicrobial Activity Screening : Phthalimide derivatives are also evaluated for their ability to inhibit the growth of pathogenic microorganisms.
Principle : The core principle is to determine the lowest concentration of a compound that prevents the visible growth of a specific bacterium or fungus. medscape.com
Methodology : Broth microdilution is a common technique where a standardized suspension of the microorganism is inoculated into a series of wells containing two-fold serial dilutions of the test compound. oup.com After an incubation period, the wells are visually inspected for turbidity (growth). The lowest concentration without visible growth is recorded as the Minimum Inhibitory Concentration (MIC). apec.orgeucast.org Another method is the disk diffusion assay, where paper disks impregnated with the compound are placed on an agar (B569324) plate swabbed with the microorganism, and the zone of growth inhibition around the disk is measured. apec.org
Table 3: General Principles of In Vitro Screening for Phthalimide Analogues
| Assay Type | Target | Principle | Common Endpoint |
|---|---|---|---|
| MTT Assay | Anticancer | Measures metabolic activity of viable cells via tetrazolium salt reduction. springernature.com | IC₅₀ (50% Inhibitory Concentration) |
| Broth Microdilution | Antimicrobial | Determines the lowest compound concentration that inhibits visible microbial growth. oup.com | MIC (Minimum Inhibitory Concentration) |
Mechanistic Studies of Chemical Reactions Involving Phthalimides
Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound and predicting its chemical behavior. The primary route to its formation is the Gabriel synthesis.
Gabriel Synthesis Mechanism : This is a classic and reliable method for preparing primary amines, and its principles are directly applied to the N-alkylation of phthalimide. byjus.comvedantu.comunacademy.com The synthesis of this compound from an appropriate starting material like 9-halo-nonan-1-ol would proceed via the following steps:
Deprotonation : Phthalimide is first treated with a base, such as potassium hydroxide (B78521) (KOH). byjus.com The hydroxide ion removes the acidic imide proton, creating the potassium phthalimide salt. The resulting phthalimide anion is a potent nucleophile. vedantu.com
Nucleophilic Substitution (Sₙ2) : The nucleophilic phthalimide anion then attacks the primary alkyl halide (the carbon bearing the halogen). nrochemistry.combyjus.com This is a bimolecular nucleophilic substitution (Sₙ2) reaction, where the nitrogen atom displaces the halide, forming a new carbon-nitrogen bond and yielding the N-alkylphthalimide product, in this case, this compound. vedantu.com This method avoids the over-alkylation often seen with direct alkylation of ammonia (B1221849). byjus.com
Hydrolysis/Cleavage Mechanisms : While not used to produce this compound itself, the cleavage of the N-alkylphthalimide is the final step in the traditional Gabriel synthesis to liberate a primary amine. This reaction involves the hydrolysis of the imide bonds. This can be achieved under acidic or basic conditions, or more mildly using hydrazine (B178648) (the Ing-Manske procedure). askfilo.comthermofisher.comniscpr.res.in The reaction with hydrazine, for example, proceeds through nucleophilic attack on the carbonyl carbons, leading to the formation of a stable cyclic phthalhydrazide (B32825) and release of the primary amine. nrochemistry.comyoutube.com
Computational and Theoretical Approaches in Phthalimide Chemistry
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 9-Phthalimidononan-1-ol, these calculations can elucidate the most stable three-dimensional arrangements of its atoms (conformational analysis) and the distribution of electrons within the molecule (electronic structure).
The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates the molecule's reactivity. The phthalimide (B116566) moiety contains two electron-withdrawing carbonyl groups, which significantly impacts the electron density on the nitrogen atom and the aromatic ring. masterorganicchemistry.com Quantum chemical methods can precisely calculate these electronic properties, providing insights into the molecule's potential as a reactant in various chemical transformations. For instance, the acidity of the imide proton is enhanced due to the resonance stabilization provided by the adjacent carbonyl groups, a feature that can be quantified through computational analysis. byjus.com
Calculations can also predict spectroscopic properties, such as UV/Vis absorption spectra. Time-dependent density-functional tight-binding (TD-DFTB) is one such method used to calculate electronic excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption peaks. ornl.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for derived compounds)
While this compound itself may not have extensively documented biological targets, its derivatives, and phthalimides in general, are a significant class of compounds in medicinal chemistry. Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction of these molecules with biological targets like proteins and enzymes. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. thaiscience.info Software like AutoDock is commonly used for these studies. thaiscience.infomdpi.com For example, studies on various phthalimide derivatives have explored their binding to targets such as HIV-1 reverse transcriptase, cyclooxygenase-2 (COX-2), and various cancer-related proteins. thaiscience.infobohrium.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. mdpi.combohrium.com
The following table summarizes docking results for various phthalimide derivatives against different biological targets, illustrating the types of data generated from these computational studies.
| Compound/Derivative | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Phthalimide Derivatives (P3, P4, P7) | ALK5 | AutoDock 4.2 | < -10.0 | TYR249, LEU260, HIS283, ASP351, SER280, GLU245, LYS232 mdpi.com |
| Phthalimide Derivatives | HIV-1 Reverse Transcriptase | AutoDock | -6.45 to -9.50 | Not specified thaiscience.info |
| Compound 6a | COX-2 | Not specified | Not specified | His(90), Arg(513), Gln(192) bohrium.com |
| Phthalimide Derivatives | DNMT1 | AutoDock Vina 1.1.2 | Not specified | Not specified scielo.org.mx |
| 1,2,3-triazole-phthalimide derivative (E40) | SARS-CoV-2 Main Protease | Not specified | -10.26 | Not specified nih.govtandfonline.com |
| N-benzyl-substituted biaryl phthalimide (3e) | Acetylcholinesterase (AChE) | Not specified | High affinity | Not specified acs.org |
| N-benzyl-substituted biaryl phthalimide (3f) | Monoamine Oxidase B (MAO-B) | Not specified | High affinity | Not specified acs.org |
Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur. nih.gov These simulations can confirm the stability of interactions predicted by docking and provide a more detailed understanding of the binding energetics. nih.gov For instance, MD simulations have been used to confirm the high binding energies of phthalimide derivatives against the main protease of SARS-CoV-2. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arkat-usa.orgresearchgate.net This approach is invaluable for designing novel analogues with improved properties.
In a typical QSAR study, a set of known molecules and their corresponding activities are used to build a model. arkat-usa.org The molecules are characterized by a variety of molecular descriptors, which can be electronic, spatial, or physicochemical properties. mdpi.com Software like Dragon and ChemOffice are often used to calculate these descriptors. arkat-usa.orgresearchgate.net
For phthalimide analogues, QSAR studies have been performed to understand the structural requirements for activities such as HIV-1 integrase inhibition. arkat-usa.orgresearchgate.net These studies have revealed that factors like lipophilicity, the presence of halogen substituents, and molecular flexibility can be crucial for inhibitory potency. arkat-usa.orgresearchgate.net Conversely, increased molecular branching can be detrimental to activity. arkat-usa.orgresearchgate.net
The following table presents descriptors that have been found to be significant in QSAR models for phthalimide derivatives, highlighting the types of structural features that influence activity.
| QSAR Model Focus | Significant Descriptors | Implication for Activity |
| HIV-1 Integrase Inhibition | Overall lipophilicity | Increased lipophilicity enhances potency arkat-usa.orgresearchgate.net |
| HIV-1 Integrase Inhibition | Presence of halogen substituents | Incorporation of halogens is conducive to activity arkat-usa.orgresearchgate.net |
| HIV-1 Integrase Inhibition | Molecular flexibility (rotatable bonds) | Increased flexibility is beneficial arkat-usa.orgresearchgate.net |
| HIV-1 Integrase Inhibition | Molecular branching | Increased branching is detrimental arkat-usa.orgresearchgate.net |
| HIV-1 Reverse Transcriptase Inhibition | Steric and electrostatic fields, HOMO energy | These fields and energy levels correlate with inhibitory activity scienceasia.org |
By establishing a reliable QSAR model, the activity of new, yet-to-be-synthesized molecules can be predicted, thereby guiding the design of more potent and selective analogues.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For the synthesis of phthalimides, such as in the Gabriel synthesis, computational methods can provide a detailed understanding of the reaction pathway. byjus.comvedantu.com
The Gabriel synthesis involves the alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis to yield a primary amine. masterorganicchemistry.combyjus.comvedantu.comunacademy.com The first step, the deprotonation of phthalimide, is facilitated by the acidity of the imide proton due to resonance stabilization from the two adjacent carbonyl groups. byjus.com Computational models can calculate the energetics of this deprotonation.
The subsequent nucleophilic attack of the phthalimide anion on an alkyl halide proceeds via an SN2 mechanism. vedantu.com Transition state modeling can be used to calculate the activation energy of this step and to visualize the geometry of the transition state, where the new N-C bond is forming and the C-halogen bond is breaking.
Furthermore, computational studies have been conducted on the thermal deammonation of phthalamide, a related compound, to understand the reaction mechanism and isotope effects. cdnsciencepub.com Similarly, the mechanism of phthalimide formation from phthalic anhydride (B1165640) and urea (B33335) has been described, involving nucleophilic attack, ring-opening, and subsequent ring-closing steps. pierpalab.com Theoretical studies on the decomposition of phthalimide N-oxyl (PINO) have also been performed to understand its reactivity. chemrxiv.org These types of analyses are crucial for optimizing reaction conditions and understanding the underlying principles of reactivity.
Future Research Directions and Academic Impact
Development of Novel Synthetic Routes to Access Diverse 9-Phthalimidononan-1-ol Derivatives
Future synthetic research will likely focus on creating a broad library of this compound derivatives through innovative and efficient methodologies. rsc.org This will involve strategic modifications at three key positions: the phthalimide (B116566) aromatic ring, the nine-carbon aliphatic linker, and the terminal hydroxyl group.
Recent advances in organic synthesis offer numerous possibilities for these transformations. For instance, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, can be employed to introduce various substituents onto the phthalimide ring. rsc.org Furthermore, metal-free synthesis approaches are gaining prominence, offering more environmentally friendly alternatives. rsc.org The development of novel adamantanyl-functionalized phthalimide scaffolds, for example, could be adapted to create derivatives with unique supramolecular properties. mdpi.com
The long aliphatic chain can be modified to alter the molecule's flexibility and polarity, which can be crucial for its biological activity and material properties. The terminal hydroxyl group serves as a convenient handle for esterification, etherification, or oxidation to introduce a wide array of functional groups, further expanding the chemical diversity of the derivatives. The exploration of one-pot multicomponent reactions could also streamline the synthesis of complex derivatives in an efficient and atom-economical manner. organic-chemistry.org
Exploration of New Biological Targets and Therapeutic Applications for Functionalized Phthalimides
The phthalimide scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. ucl.ac.uknih.govbiomedgrid.com A primary focus of future research will be to explore the therapeutic potential of novel this compound derivatives against a variety of biological targets.
The long nonane (B91170) chain could significantly influence the pharmacokinetic profile of these derivatives, potentially enhancing their ability to cross biological membranes. ucl.ac.uk Research has shown that the bulkiness of the N-substituted alkyl chain in phthalimide analogues can be associated with their biological activity. elsevierpure.com This suggests that the nine-carbon chain in this compound could play a crucial role in the efficacy of its derivatives.
Key therapeutic areas for exploration include:
Anti-inflammatory agents: Phthalimide derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α. elsevierpure.comnih.gov New derivatives of this compound could be screened for their ability to modulate inflammatory pathways.
Anticancer agents: The cytotoxic effects of phthalimides against various cancer cell lines are well-documented. africaresearchconnects.com Novel derivatives could be investigated for their potential as targeted anticancer therapies.
Antimicrobial agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. Phthalimide derivatives have shown promising activity against a range of bacteria and fungi. africaresearchconnects.comderpharmachemica.com
Antiviral and Antiparasitic agents: The broad biological activity of phthalimides extends to antiviral and antiparasitic applications, including activity against Plasmodium falciparum, the parasite responsible for malaria. acs.org
The following table summarizes some of the known biological activities of phthalimide derivatives and their potential molecular targets:
| Biological Activity | Potential Molecular Target(s) |
| Anti-inflammatory | TNF-α, COX-2 biomedgrid.comnih.gov |
| Anticancer | Various, including inhibition of angiogenesis |
| Antimicrobial | Bacterial and fungal cellular components derpharmachemica.com |
| Anticonvulsant | CNS pathways ucl.ac.uk |
| Immunomodulatory | Cereblon |
Integration into Advanced Materials Science and Nanotechnology
The distinct molecular structure of this compound and its derivatives makes them promising candidates for applications in materials science and nanotechnology. The planar phthalimide moiety can facilitate π-π stacking interactions, which are crucial for the formation of ordered structures, while the flexible nine-carbon chain can influence self-assembly and film-forming properties.
Potential applications in this domain include:
Organic Electronics: Phthalimide-based materials have been investigated for their use in organic electronic devices such as photovoltaic cells and light-emitting diodes. researchgate.net The ability to tune the electronic properties of this compound derivatives through chemical modification could lead to the development of novel materials for these applications. Phthalimide-containing polymers are also being explored as promising electron transport materials for all-organic batteries. nih.govacs.org
Polymer Chemistry: The bifunctional nature of this compound makes it an ideal monomer for the synthesis of novel polyesters and polyethers with tailored properties. These polymers could find applications as advanced coatings, adhesives, or biomedical materials.
Supramolecular Chemistry: The amphiphilic character that can be imparted to derivatives of this compound could enable their self-assembly into various nanostructures, such as micelles and vesicles. These structures have potential applications in drug delivery, nano-reactors, and sensing. The adamantanyl-functionalized phthalimide scaffolds, for instance, are designed to drive supramolecular interactions. mdpi.com
Sustainable and Green Chemical Synthesis of Phthalimide Compounds
A significant and growing area of academic and industrial research is the development of sustainable and environmentally benign chemical processes. Future work on the synthesis of this compound and its derivatives will undoubtedly be influenced by the principles of green chemistry.
Key strategies for a greener synthesis of phthalimide compounds include:
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product is a core principle of green chemistry. organic-chemistry.orgrsc.org This can be achieved through the use of catalytic reactions and by minimizing the use of protecting groups. researchgate.net
Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Research into the use of alternative reaction media, such as water or ionic liquids, for the synthesis of phthalimides is an active area of investigation. rsc.orgorganic-chemistry.org
Catalysis: The use of catalysts, including organocatalysts and reusable solid-supported catalysts, can reduce energy consumption and minimize waste. organic-chemistry.orgscispace.com For example, sulphamic acid has been used as an efficient and reusable catalyst for the synthesis of N-alkyl and N-aryl phthalimides.
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency compared to conventional heating methods. researchgate.net
The development of such sustainable synthetic methods will not only reduce the environmental footprint of producing these valuable compounds but also contribute to the broader goal of a more sustainable chemical industry. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
